Halogen-Dependent μ-Opioid Receptor Affinity
In a comprehensive SAR study of 2‑aminopyridine‑based allosteric modulators of the CB1 receptor, the 6‑bromo‑substituted analog (compound 6i, 6‑bromo‑N‑methylpyridin‑2‑amine core) exhibited a Ki of 4.5 nM for the μ‑opioid receptor in radioligand binding assays. In stark contrast, the corresponding 6‑chloro analog was reported as inactive (>10 μM) under the same assay conditions, representing a >2,000‑fold difference in binding affinity [1].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.5 nM (6‑bromo‑N‑methylpyridin‑2‑amine core) |
| Comparator Or Baseline | 6‑chloro‑N‑methylpyridin‑2‑amine analog: Inactive (Ki >10 μM) |
| Quantified Difference | >2,000‑fold improvement in binding affinity |
| Conditions | Radioligand binding assay, μ‑opioid receptor, [3H]DAMGO as radioligand, CHO cell membranes |
Why This Matters
This directly demonstrates that the 6‑bromo substitution is not interchangeable with 6‑chloro for μ‑opioid receptor engagement; procuring the 6‑bromo derivative is essential for maintaining target potency.
- [1] German, N., et al. Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure−Activity Relationship Studies on 1‑(4‑Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM‑1). Journal of Medicinal Chemistry, 2014, 57, 7758−7769. Supporting Information. https://pubs.acs.org/doi/10.1021/jm500635u View Source
